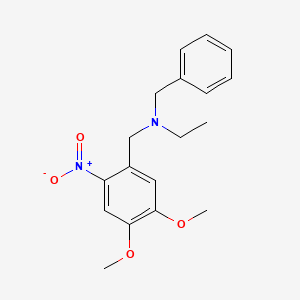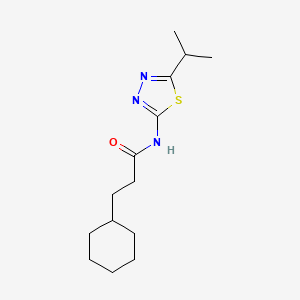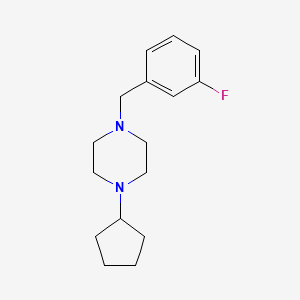
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine, commonly known as "DOB," is a psychoactive substance that belongs to the family of phenethylamines. DOB is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications.
作用機序
The mechanism of action of DOB is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and the dopamine D2 receptor. Activation of the 5-HT2A receptor leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. Activation of the dopamine D2 receptor leads to the release of dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
DOB produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. DOB also produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. These effects are similar to those produced by other hallucinogens such as LSD and psilocybin.
実験室実験の利点と制限
DOB has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce intense visual and auditory hallucinations. However, DOB also has several limitations, including its potential toxicity and the difficulty of controlling its effects in human subjects.
将来の方向性
There are several future directions for DOB research, including the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Other future directions include the development of new analogs of DOB with improved selectivity and efficacy, and the exploration of its potential as a tool for studying the mechanisms of action of hallucinogens and their effects on the brain.
合成法
DOB can be synthesized by the reaction of benzylamine with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction produces DOB as a yellow crystalline powder with a melting point of 107-109°C.
科学的研究の応用
DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications. DOB acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, perception, and cognition. DOB also activates the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
特性
IUPAC Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-19(12-14-8-6-5-7-9-14)13-15-10-17(23-2)18(24-3)11-16(15)20(21)22/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJIHPSQGXQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)